Sigma-2 Receptor (TMEM97) Target Engagement vs. 1-Arylcarbonyl GFAT Inhibitors
The compound 4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924779-19-1) is annotated as a ligand for the sigma intracellular receptor 2 (TMEM97) [1]. This represents a fundamentally distinct target from the glutamine fructose-6-phosphate amidotransferase (GFAT) enzyme inhibited by 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives such as RO0509347, which demonstrates a GFAT IC50 of approximately 1 µM [2]. The sigma-2 engagement positions this compound in neurological and oncological pathways, whereas the 1-arylcarbonyl analogs are directed toward metabolic disorders (type 2 diabetes) via GFAT inhibition.
| Evidence Dimension | Primary Biological Target Engagement |
|---|---|
| Target Compound Data | Sigma-2 receptor (TMEM97) ligand [1] |
| Comparator Or Baseline | RO0509347 (1-arylcarbonyl-6,7-dimethoxyisoquinoline): GFAT IC50 ≈ 1 µM [2] |
| Quantified Difference | Qualitatively distinct target classes (Sigma-2 vs. GFAT); no shared quantitative scale |
| Conditions | Target annotation derived from curated database [1]; GFAT inhibition measured in enzymatic assay [2] |
Why This Matters
Selecting this compound over GFAT-inhibiting analogs avoids unintended metabolic pathway interference, which is critical for neurological or cancer-focused screening cascades.
- [1] IDRB Lab DrugMap, Details of the Drug, Molecular Interaction Atlas, Sigma intracellular receptor 2 (TMEM97). View Source
- [2] Yimin, Q., Ahmad, M., et al. (2011). Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6264-6269. View Source
